5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine
Description
Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery
The pharmacological versatility of 1,3,4-thiadiazole derivatives is extensive, with research demonstrating a wide spectrum of potential therapeutic applications. mdpi.comingentaconnect.com Numerous studies have confirmed that compounds containing this nucleus possess significant antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. researchgate.netnih.govresearchgate.net The molecular targets for these compounds are diverse and include enzymes such as carbonic anhydrase (CA), cyclooxygenase (CO), and various tyrosine kinases. nih.govresearchgate.net The established utility of this scaffold is highlighted by its presence in several commercially available drugs, including the diuretic and ophthalmologic agent Acetazolamide, the antibiotic Cefazolin, and the antimicrobial Megazol. researchgate.netchemmethod.com
| Pharmacological Activity | Description | References |
|---|---|---|
| Anticancer | Exhibits cytotoxic effects against various human cancer cell lines, including breast, lung, and liver cancer. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
| Antimicrobial | Shows activity against a range of bacterial (both Gram-positive and Gram-negative) and fungal strains. researchgate.netnih.govwisdomlib.orgekb.eg | researchgate.netnih.govwisdomlib.orgekb.eg |
| Anti-inflammatory | Demonstrates potential in modulating inflammatory pathways. researchgate.netnih.gov | researchgate.netnih.gov |
| Antiviral | Investigated for activity against various viruses. nih.govmdpi.com | nih.govmdpi.com |
| Anticonvulsant | Shows effects on the central nervous system, including potential anticonvulsant activity. mdpi.comnih.gov | mdpi.comnih.gov |
| Antitubercular | Displays inhibitory activity against mycobacterial strains. nih.govmdpi.com | nih.govmdpi.com |
| Diuretic | Acts to increase the excretion of water from the body; a property of drugs like Acetazolamide. mdpi.comnih.gov | mdpi.comnih.gov |
Historical Perspective and Evolution of 1,3,4-Thiadiazole Research
The study of 1,3,4-thiadiazole and its derivatives is not a recent development; its chemistry is well-established and has been explored for over a century. nih.govnih.gov Initial research focused on the fundamental synthesis and characterization of this heterocyclic system. jocpr.com Over the last few decades, however, the focus has shifted dramatically as the therapeutic potential of the 1,3,4-thiadiazole nucleus became increasingly apparent. researchgate.netnih.gov
The evolution of this research field has seen the 1,3,4-thiadiazole ring transition from a chemical curiosity to a key building block in medicinal chemistry. researchgate.net Early discoveries of biological activity prompted a more systematic investigation into how different substituents on the thiadiazole ring influence its pharmacological profile. researchgate.net This has led to the development of extensive structure-activity relationship (SAR) studies, where chemists systematically modify the scaffold to optimize its potency and selectivity for specific biological targets. researchgate.netnih.gov This progression from broad screening to rational drug design marks the maturation of 1,3,4-thiadiazole research, solidifying its role as a privileged structure in the search for new medicines. nih.gov
Overview of Research Directions Pertaining to 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine and its Related Structures
Research specifically concerning this compound is situated within the broader investigation of the 5-aryl-1,3,4-thiadiazol-2-amine class. The primary focus of this research has been the synthesis of these compounds and the evaluation of their potential as anticancer and antimicrobial agents. rasayanjournal.co.in
A key study by Upadhyay and Mishra involved the synthesis of a series of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines to screen for these activities. nih.govrasayanjournal.co.in Their findings demonstrated that the nature of the substituent at the para-position (the 4-position) of the phenyl ring significantly influences the biological activity. nih.gov For instance, derivatives with halogen substituents (fluoro and chloro) showed notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov Conversely, compounds bearing bromo, hydroxyl, or methoxy (B1213986) groups at this position were associated with moderate-to-good anticancer activity against the MCF-7 human breast cancer cell line. rasayanjournal.co.inmdpi.com
Further research on very close structural analogs provides additional context. The synthesis and anticancer evaluation of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (B1584354), which differs from the target compound only by a single carbon in the alkyl chain, revealed anti-proliferative effects against LoVo and MCF-7 cancer cell lines. mdpi.com The crystal structure of this methyl analog has also been reported, indicating that research extends to the detailed structural characterization of these molecules to understand their conformation. researchgate.net Collectively, these studies show a clear and focused research trajectory aimed at exploring the 5-(4-alkylphenyl)-1,3,4-thiadiazol-2-amine scaffold for its therapeutic potential, primarily in oncology and infectious diseases.
| Compound/Derivative Class | Research Focus | Key Findings | References |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Antimicrobial | Showed good inhibitory effects against S. aureus and B. subtilis. | nih.gov |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Antimicrobial | Demonstrated good antibacterial activity against Gram-positive bacteria. | nih.gov |
| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | Anticancer | Associated with moderate to good anticancer activity against the MCF-7 breast cancer cell line. | rasayanjournal.co.inmdpi.com |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | Anticancer & Antimicrobial | Showed moderate to good anticancer activity (MCF-7) and significant antifungal activity. | nih.govrasayanjournal.co.in |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Anticancer & Antimicrobial | Exhibited moderate to good anticancer activity (MCF-7) and significant antifungal activity. | nih.govrasayanjournal.co.in |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Anticancer & Structural Analysis | Showed anti-proliferative effects against LoVo and MCF-7 cancer lines; crystal structure determined. | mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-ethylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTFAFIUEXCNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Elucidation of 5 4 Ethylphenyl 1,3,4 Thiadiazol 2 Amine and Its Analogues
Strategies for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
The construction of the 5-aryl-1,3,4-thiadiazol-2-amine core is predominantly achieved through cyclization reactions, starting from readily available precursors. Key strategies include the dehydrocyclization of thiosemicarbazide (B42300) derivatives, one-pot multicomponent reactions, and cyclizations mediated by specific chemical reagents.
Dehydrocyclization Approaches from Thiosemicarbazide Derivatives
A prevalent and efficient method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines involves the intramolecular cyclization of acyl or aroyl thiosemicarbazides. sbq.org.brnih.govrasayanjournal.co.in This process typically involves the reaction of an aryl carboxylic acid (or its ester derivative) with thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. rasayanjournal.co.innih.gov This intermediate then undergoes an acid-catalyzed dehydrative cyclization to yield the desired 1,3,4-thiadiazole (B1197879) ring. sbq.org.brrasayanjournal.co.in
The general mechanism begins with a nucleophilic attack from the nitrogen of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by dehydration. sbq.org.br The subsequent step involves an intramolecular attack by the sulfur atom on the carbonyl group, leading to the formation of the five-membered ring, which, after another dehydration step, aromatizes to the stable thiadiazole system. sbq.org.br For the synthesis of 5-(4-ethylphenyl)-1,3,4-thiadiazol-2-amine, this would involve the initial reaction between 4-ethylbenzoic acid and thiosemicarbazide.
Another variation is the oxidative cyclization of thiosemicarbazones, which are derivatives of thiosemicarbazide, using reagents like ferric chloride to achieve the ring closure. nih.govresearchgate.net
One-Pot Multicomponent Reactions
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions have been developed for the synthesis of 1,3,4-thiadiazole derivatives. bohrium.commdpi.com These strategies involve combining three or more reactants in a single reaction vessel to form the final product without isolating intermediates.
One such approach involves the reaction between a thiosemicarbazide, a carboxylic acid, and a coupling/dehydrating agent in a single step. encyclopedia.pubnih.gov For instance, the use of polyphosphate ester (PPE) has been shown to effectively mediate the one-pot reaction between various carboxylic acids and thiosemicarbazide to yield 2-amino-1,3,4-thiadiazoles. nih.govmdpi.comnih.gov This method avoids the need for harsh or toxic additives like phosphorus oxychloride. mdpi.com Other one-pot, three-component reactions may utilize key intermediates like ketene (B1206846) S,S-acetals, hydrazine, and isothiocyanate to construct the thiadiazole ring system under green reaction conditions. bohrium.com
Cyclization Reactions Employing Specific Reagents (e.g., Sulfuric Acid, Ferric Chloride, Phosphorus Oxychloride)
The choice of cyclizing agent is critical in the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines from thiosemicarbazide precursors, as it often dictates the reaction conditions and yield. A variety of reagents are commonly employed to facilitate the crucial ring-closing dehydration or oxidation step.
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a powerful dehydrating agent widely used for the cyclization of N-aroylthiosemicarbazides. rasayanjournal.co.inchemmethod.com The precursor is typically added portion-wise to cold sulfuric acid, and the reaction mixture is stirred to completion before being quenched in ice water to precipitate the thiadiazole product. rasayanjournal.co.in
Ferric Chloride (FeCl₃): Ferric chloride is utilized as an oxidizing agent for the cyclization of thiosemicarbazones (formed from the condensation of an aldehyde or ketone with thiosemicarbazide). nih.gov This oxidative cyclization provides a direct route to 2-amino-5-substituted thiadiazoles. researchgate.net
Phosphorus Oxychloride (POCl₃): This reagent is frequently used to promote the cyclization of aroylthiosemicarbazides with various aromatic carboxylic acids. rsc.orgdergipark.org.trjocpr.com The reaction is often carried out by refluxing the reactants in the presence of POCl₃. dergipark.org.trjocpr.com It is considered a general and effective method for this transformation. acs.org
Other acidic reagents such as phosphoric acid (H₃PO₄), methanesulfonic acid, and p-toluenesulfonyl chloride (p-TsCl) have also been successfully employed for these cyclization reactions. acs.org
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
The unambiguous identification of this compound and its analogues relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for elucidating the molecular structure and confirming the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR: In the proton NMR spectrum of this compound, characteristic signals are expected. The protons of the ethyl group would appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-), typically in the upfield aliphatic region (around 1.2-1.3 ppm and 2.6-2.8 ppm, respectively). The aromatic protons on the phenyl ring would resonate in the downfield region (approximately 7.3-7.9 ppm) and would likely show an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. A broad singlet corresponding to the primary amine (-NH₂) protons is also expected, with its chemical shift being variable and dependent on solvent and concentration, often appearing around 7.0-7.6 ppm. mdpi.comutq.edu.iq
¹³C-NMR: The carbon-13 NMR spectrum provides confirmation of the carbon skeleton. The two carbon atoms of the 1,3,4-thiadiazole ring are particularly diagnostic, resonating at very low field due to the influence of the adjacent heteroatoms. Typically, the C5 carbon (attached to the aryl group) appears in the range of 159-163 ppm, while the C2 carbon (bearing the amine group) is shifted further downfield to approximately 163-169 ppm. rsc.orgdergipark.org.trgrowingscience.com The carbons of the 4-ethylphenyl group would show signals in the aromatic region (~127-147 ppm) and the aliphatic region (~15 ppm for -CH₃ and ~28 ppm for -CH₂-).
Table 1: Expected NMR Chemical Shifts (δ, ppm) for this compound
| Group | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
|---|---|---|
| Thiadiazole C2 | - | ~163 - 169 |
| Thiadiazole C5 | - | ~159 - 163 |
| Amine (-NH₂) | ~7.0 - 7.6 (broad s) | - |
| Phenyl C-H | ~7.3 - 7.9 (m) | ~127 - 130 |
| Phenyl C-Ethyl | - | ~146 - 148 |
| Phenyl C-Thiadiazole | - | ~125 - 128 |
| Ethyl (-CH₂-) | ~2.6 - 2.8 (q) | ~28 - 29 |
| Ethyl (-CH₃) | ~1.2 - 1.3 (t) | ~15 - 16 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For 5-aryl-1,3,4-thiadiazol-2-amines, the FT-IR spectrum provides several key pieces of evidence for successful synthesis.
The presence of the primary amine group is confirmed by stretching vibrations in the 3100-3400 cm⁻¹ region. researchgate.net Often, two distinct bands can be observed, corresponding to the symmetric and asymmetric N-H stretches. nih.gov Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. dergipark.org.tr The formation of the thiadiazole ring is indicated by a strong absorption band for the C=N stretching vibration, which is characteristically found in the 1570–1650 cm⁻¹ range. researchgate.netchemmethod.comdergipark.org.tr Vibrations corresponding to the C-S-C linkage within the ring can be observed at lower frequencies, often in the 690-860 cm⁻¹ region. dergipark.org.trnih.gov
Table 2: Characteristic FT-IR Absorption Frequencies for 5-Aryl-1,3,4-thiadiazol-2-amines
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch (Asymmetric & Symmetric) | 3100 - 3400 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2980 |
| Thiadiazole (C=N) | Stretch | 1570 - 1650 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Amine (N-H) | Bend | 1490 - 1580 |
| Thiadiazole (C-S-C) | Stretch | 690 - 860 |
Mass Spectrometry (e.g., LC-MS, ESI-MS)
Mass spectrometry is a critical analytical technique employed to confirm the molecular weight and elucidate the structure of newly synthesized compounds. For this compound and its analogues, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently utilized to verify the molecular ion peak, ensuring the successful synthesis of the target molecule. researchgate.netgrowingscience.com
In the analysis of various 5-substituted-1,3,4-thiadiazol-2-amines, mass spectra consistently show molecular ion peaks that correspond with their calculated molecular weights. growingscience.com For instance, the parent compound, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), exhibits a molecular ion peak [M]+ at an m/z of 177. mdpi.com Similarly, other derivatives present clear molecular ion peaks, such as m/z 252 for 5-(4-methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine (B13695489) and m/z 257 for 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine. jocpr.com The mass spectra not only confirm the molecular mass but also provide fragmentation patterns that help in structural confirmation. mdpi.comjmchemsci.com
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Observed Molecular Ion Peak (m/z) |
|---|---|---|---|
| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | 177.23 | 177 [M]⁺ mdpi.com |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | C₉H₉N₃OS | 207.26 | 207 [M]⁺ (Calculated) rasayanjournal.co.in |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | C₈H₆ClN₃S | 211.67 | 211 [M]⁺ (Calculated) rasayanjournal.co.in |
| 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (B1584354) | C₉H₉N₃S | 191.25 | 191 [M]⁺ (Calculated) rasayanjournal.co.in |
Elemental Analysis
Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is fundamental for confirming the empirical formula of synthesized molecules. For series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, elemental analyses have been performed, and the experimentally determined percentages for C, H, N, and S were found to be within ±0.5% of the theoretically calculated values, thus validating their chemical structures. rasayanjournal.co.in
The theoretical elemental composition for this compound and its closely related analogues is presented below. The consistency between theoretical and experimental values is a crucial checkpoint for purity and structural correctness.
| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %N |
|---|---|---|---|---|
| This compound | C₁₀H₁₁N₃S | 58.51 | 5.40 | 20.47 |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | C₉H₉N₃S | 56.52 | 4.74 | 21.97 |
| 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine (B1364191) | C₁₃H₁₇N₃S | 63.12 | 6.93 | 16.99 |
Crystallographic Analysis and Molecular Conformation Studies
Three-Dimensional Structure Determination (e.g., X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to several analogues of this compound, providing unequivocal proof of their molecular structure. mdpi.com
Crystallographic studies on compounds such as 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine and 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine reveal detailed information about their crystal system, space group, and unit cell dimensions. nih.govresearchgate.netnih.gov This data is fundamental for understanding the packing of molecules in the solid state and for detailed conformational analysis.
| Parameter | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine nih.govresearchgate.net | 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine nih.gov |
|---|---|---|
| Molecular Formula | C₉H₉N₃S | C₁₃H₁₇N₃S |
| Molecular Weight | 191.25 | 247.36 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 12.284 (3) | 14.012 (3) |
| b (Å) | 7.3730 (15) | 9.1300 (18) |
| c (Å) | 11.263 (2) | 10.938 (2) |
| β (°) | 109.09 (3) | 100.64 (3) |
| Volume (ų) | 964.0 (3) | 1375.2 (5) |
| Z | 4 | 4 |
Inter-Ring Dihedral Angles and Overall Molecular Geometry
This twist is influenced by the nature and position of substituents on the phenyl ring. For example, the dihedral angle for 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is 31.19 (18)°, while the slightly larger alkyl group in 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine results in a similar angle of 29.9 (2)°. nih.govresearchgate.netnih.gov These non-planar conformations are the energetically preferred states in the crystal lattice.
| Compound Analogue | Inter-Ring Dihedral Angle (°) |
|---|---|
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 31.19 (18) nih.govresearchgate.net |
| 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine | 29.9 (2) nih.govresearchgate.net |
| 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine | 32.42 (14) researchgate.net |
Analysis of Intra- and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in defining the supramolecular architecture of these compounds in the solid state. The primary amine (-NH₂) group on the thiadiazole ring acts as a hydrogen bond donor, while the nitrogen atoms within the thiadiazole ring can act as acceptors.
A recurrent and significant feature observed in the crystal structures of these analogues is the formation of intermolecular N—H···N hydrogen bonds. nih.govresearchgate.net These interactions typically link molecules into centrosymmetric dimers, creating stable, repeating structural motifs. nih.govnih.gov For example, in the crystal structure of 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine, intermolecular N—H···N hydrogen bonding connects molecules into these characteristic dimers. nih.gov In other cases, such as with 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine, these interactions can extend into more complex three-dimensional networks. researchgate.net Additionally, weaker interactions, such as intramolecular C—H···S bonds, have also been observed, further contributing to the stability of the molecular conformation. nih.gov
In Vitro Biological Activity Spectrum of 5 4 Ethylphenyl 1,3,4 Thiadiazol 2 Amine Derivatives
Comprehensive Antimicrobial Research Investigations
The primary focus of research on 5-(4-ethylphenyl)-1,3,4-thiadiazol-2-amine derivatives has been the synthesis of Schiff bases through the condensation of the parent amine with various aromatic aldehydes. derpharmachemica.com These derivatives have been systematically screened for their antibacterial and antifungal properties using established methodologies such as the disc diffusion method to ascertain their zones of inhibition against microbial growth. derpharmachemica.com
Antibacterial Efficacy Studies
The antibacterial potential of Schiff bases derived from 5-ethyl-1,3,4-thiadiazol-2-amine has been evaluated against both Gram-positive and Gram-negative bacterial strains. These studies are fundamental in determining the breadth of the compounds' antibacterial spectrum. derpharmachemica.com
In studies evaluating Schiff base derivatives, notable activity has been recorded against Gram-positive bacteria. The parent compound, 5-ethyl-1,3,4-thiadiazol-2-amine, was condensed with different aromatic aldehydes to create derivatives. These compounds were then tested for their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. derpharmachemica.com The findings indicate that all tested derivatives exhibited a degree of antibacterial activity, with the zone of inhibition varying based on the specific substituent on the aromatic aldehyde. derpharmachemica.com
Table 1: Antibacterial Activity (Zone of Inhibition in mm) of this compound Schiff Base Derivatives Against Gram-Positive Bacteria. derpharmachemica.com
| Compound Derivative (Schiff Base from) | Staphylococcus aureus | Bacillus subtilis |
|---|---|---|
| 4-chlorobenzaldehyde | 14 | 16 |
| 4-methoxybenzaldehyde | 12 | 14 |
| 4-hydroxy-3-methoxybenzaldehyde | 18 | 20 |
The same series of Schiff base derivatives were also assessed for their efficacy against Gram-negative bacteria, including the commonly studied Escherichia coli. The results demonstrated that these compounds possess inhibitory effects against this class of bacteria as well. The derivative formed with 4-hydroxy-3-methoxybenzaldehyde, which showed potent activity against Gram-positive strains, was also found to be effective against E. coli. derpharmachemica.com
Table 2: Antibacterial Activity (Zone of Inhibition in mm) of this compound Schiff Base Derivatives Against Gram-Negative Bacteria. derpharmachemica.com
| Compound Derivative (Schiff Base from) | Escherichia coli |
|---|---|
| 4-chlorobenzaldehyde | 15 |
| 4-methoxybenzaldehyde | 12 |
| 4-hydroxy-3-methoxybenzaldehyde | 16 |
Antifungal Efficacy Assessments
In addition to antibacterial screening, the antifungal properties of these thiadiazole derivatives have been a key area of investigation. The studies aimed to determine their effectiveness against both yeast and filamentous fungi, which are common causes of infections.
While specific data on the efficacy of this compound derivatives against a wide range of yeast strains is limited in the reviewed literature, the broader class of 1,3,4-thiadiazoles has been widely investigated for anti-candida activity. Studies on related compounds have shown promising results against various Candida species, indicating a potential avenue for future research into these specific ethylphenyl derivatives.
Investigations into the antifungal activity of Schiff bases of 5-ethyl-1,3,4-thiadiazol-2-amine have included testing against filamentous fungi such as Aspergillus niger and Aspergillus flavus. The compounds demonstrated potent antifungal activities, suggesting their potential as leads for the development of new antifungal agents. derpharmachemica.com The derivative synthesized with 4-hydroxy-3-methoxybenzaldehyde again showed significant inhibitory action. derpharmachemica.com
Table 3: Antifungal Activity (Zone of Inhibition in mm) of this compound Schiff Base Derivatives Against Filamentous Fungi. derpharmachemica.com
| Compound Derivative (Schiff Base from) | Aspergillus niger | Aspergillus flavus |
|---|---|---|
| 4-chlorobenzaldehyde | 16 | 14 |
| 4-methoxybenzaldehyde | 14 | 12 |
| 4-hydroxy-3-methoxybenzaldehyde | 22 | 18 |
Antitubercular Activity Research (e.g., Mycobacterium tuberculosis H37Rv)
Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been a subject of interest in the search for new antitubercular agents. A number of studies have screened these compounds for their in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.
In one study, a series of 2,5-disubstituted-1,3,4-thiadiazoles were evaluated using the BACTEC 460 radiometric system. nih.gov Among the compounds tested, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated the highest inhibitory activity against the H37Rv strain. nih.govcbijournal.com Another related compound, 2-phenylamino-5-phenyl-1,3,4-thiadiazole, also showed significant inhibition (65%) at a concentration of 6.25 µg/mL. cbijournal.com
Further research into Schiff bases derived from 2-(4-aminophenyl)-5-aryl/alkylamino-1,3,4-thiadiazoles also showed notable antitubercular properties. The most active compound in this series, 2-(4-nitrophenyl)amino-5-[4-(3-(4-phenoxy))benzylideneaminophenyl]-1,3,4-thiadiazole, exhibited an 80% inhibition rate against M. tuberculosis H37Rv. dergipark.org.tr
Another series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives were synthesized and tested for antimycobacterial activity. researchgate.netpnrjournal.compnrjournal.com A derivative featuring a 3,4-dimethoxy phenyl ring showed excellent activity, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/ml, which was more potent than the standard drugs Pyrazinamide and Ciprofloxacin (MIC of 3.12 µg/ml). researchgate.netpnrjournal.com The unsubstituted phenyl derivative also exhibited good activity at 3.12 µg/ml. researchgate.netpnrjournal.com
| Compound Derivative | Activity/Concentration | Reference |
|---|---|---|
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69% inhibition at 6.25 µg/mL | cbijournal.com |
| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 65% inhibition at 6.25 µg/mL | cbijournal.com |
| N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | MIC = 1.6 µg/ml | researchgate.netpnrjournal.com |
| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine | MIC = 3.12 µg/ml | researchgate.netpnrjournal.com |
| 2-(4-nitrophenyl)amino-5-[4-(3-(4-phenoxy))benzylideneaminophenyl]-1,3,4-thiadiazole | 80% inhibition at 6.25 µg/mL | dergipark.org.tr |
Anticancer and Cytotoxic Potential
The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents due to its ability to interact with various biological targets. nih.gov
In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines
Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) have demonstrated a broad spectrum of cytotoxic activity against a variety of human cancer cell lines, including those from breast, liver, lung, and colorectal carcinomas. bepls.com
The antiproliferative effects of 1,3,4-thiadiazole derivatives have been extensively studied on breast cancer cell lines. In one study, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole was identified as a potent derivative, showing IC₅₀ values of 49.6 µM against the estrogen-dependent MCF-7 cell line and 53.4 µM against the estrogen-independent MDA-MB-231 line. nih.gov
Another investigation focused on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives. nih.gov Compounds from this series, when combined with substituted piperazines, showed significant cytotoxicity. For instance, a derivative with a 4-benzylpiperidine (B145979) moiety (compound 4i) was highly potent against MCF-7 cells, with an IC₅₀ value of 2.32 µg/mL. nih.gov Similarly, a derivative incorporating a 4-benzoylpiperazine group (compound 4e) also displayed strong activity with an IC₅₀ of 5.36 µg/mL against the same cell line. nih.gov
Research on 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (compound 2g) revealed an IC₅₀ value of 23.29 µM against MCF-7 cells after 48 hours of incubation. mdpi.com Furthermore, a series of ciprofloxacin-based 1,3,4-thiadiazole compounds were tested, with the MCF-7 cell line being the most sensitive; most of these derivatives exhibited IC₅₀ values in the range of 3.26–15.7 µM. mdpi.com
| Compound Derivative | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 µM | nih.gov |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 µM | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl)amino)-2-(4-benzylpiperidin-1-yl)acetamide (4i) | MCF-7 | 2.32 µg/mL | nih.gov |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl)-2-(4-benzoylpiperazin-1-yl)acetamide (4e) | MCF-7 | 5.36 µg/mL | nih.gov |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | 23.29 µM | mdpi.com |
Derivatives of 1,3,4-thiadiazole have also shown significant cytotoxic potential against liver cancer cells. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazoles were evaluated against the HepG2 cell line. nih.gov The derivative containing a 4-benzoylpiperazine moiety (compound 4e) was particularly effective, with an IC₅₀ of 3.13 µg/mL, which was more potent than the reference drug 5-Fluorouracil (IC₅₀ = 8.40 µg/mL). nih.gov The 4-benzylpiperidine derivative (compound 4i) also showed strong activity with an IC₅₀ of 6.51 µg/mL. nih.gov
In another study, pyridine (B92270) derivatives of 1,3,4-thiadiazole demonstrated antiproliferative activity against HepG2 cells, with IC₅₀ values ranging from 2.03 to 37.56 μM. mdpi.comnih.gov Additionally, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and tested against HepG2 cells. One compound from this series showed promising activity with an IC₅₀ value of 4.37 µM. nih.gov Mesoionic 1,3,4-thiadiazolium derivatives have also been evaluated, with one compound reducing HepG2 viability by approximately 50% at a concentration of 25 μM. researchgate.net
| Compound Derivative | IC₅₀ Value | Reference |
|---|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl)-2-(4-benzoylpiperazin-1-yl)acetamide (4e) | 3.13 µg/mL | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl)amino)-2-(4-benzylpiperidin-1-yl)acetamide (4i) | 6.51 µg/mL | nih.gov |
| Pyridine-thiadiazole derivatives | 2.03–37.56 µM | mdpi.comnih.gov |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | 4.37 µM | nih.gov |
The in vitro efficacy of 1,3,4-thiadiazole derivatives extends to lung cancer cell lines. A ciprofloxacin-based derivative bearing a 4-fluorobenzyl group exhibited high potency against the A549 lung cancer cell line, with an IC₅₀ value of 2.79 µM. mdpi.com Another study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives reported a compound with an IC₅₀ of 8.03 µM against A-549 cells. nih.gov
Furthermore, research involving N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide showed promising cytotoxic activity against the A549 cell line, with an IC₅₀ value of 0.034 mmol L⁻¹. researchgate.net Studies have also noted that the expression of certain proteins in lung cancer cells like A549 and H1975 can be modulated by thiadiazole compounds, suggesting potential mechanisms of action. researchgate.net
| Compound Derivative | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Ciprofloxacin-based 4-fluorobenzyl derivative | A549 | 2.79 µM | mdpi.com |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 | 8.03 µM | nih.gov |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 | 0.034 mmol L⁻¹ | researchgate.net |
Several 1,3,4-thiadiazole derivatives have been evaluated for their anticancer potential against colorectal carcinoma cells. A study on 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (compound 2g) demonstrated a potent anti-proliferative effect against the LoVo human colon cancer cell line, with an IC₅₀ value of 2.44 µM after a 48-hour incubation. mdpi.com
In another series of compounds, a derivative with a propenyl group (compound 22d) was found to be the most potent against the HCT-116 colon cancer cell line, exhibiting an IC₅₀ value of 10.3 µM. mdpi.com Pyridine-based thiadiazole derivatives have also shown activity against HCT-116 cells, with IC₅₀ values ranging from 2.03 to 37.56 μM. nih.gov The anticancer activity of these compounds is often linked to their ability to induce apoptosis and interfere with the cell cycle. nih.gov
| Compound Derivative | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 µM | mdpi.com |
| Propenyl-substituted thiadiazole derivative (22d) | HCT-116 | 10.3 µM | mdpi.com |
| Pyridine-thiadiazole derivatives | HCT-116 | 2.03–37.56 µM | nih.gov |
Gastric Cancer Cell Lines (e.g., NUGC)
Detailed in vitro studies specifically investigating the cytotoxic activity of this compound derivatives against the NUGC gastric cancer cell line were not prominent in the reviewed literature. Further research is required to determine the potential efficacy of this specific class of compounds against gastric cancer models.
Prostate Cancer Cell Lines (e.g., PC3)
Derivatives of the 1,3,4-thiadiazole scaffold have been evaluated for their anticancer activity against human prostate cancer cell lines, such as PC3. nih.gov One study reported on a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, where a compound featuring a 3-fluorophenyl substituent demonstrated an IC₅₀ value of 64.46 µM against the PC3 cell line. nih.gov Other research has involved the synthesis and evaluation of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives and 1,3,4-thiadiazoles with trifluoromethyl substituents against PC3 cells. nih.govresearchgate.net
Neuroblastoma Cell Lines (e.g., SKNMC)
The cytotoxic properties of 1,3,4-thiadiazole derivatives have also been assessed against human neuroblastoma cell lines, including SKNMC. nih.govresearchgate.net Research has included the evaluation of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives and compounds bearing a trifluoromethyl substituent for their activity in this cancer type. nih.govresearchgate.net
Pancreatic Carcinoma Cell Lines (e.g., PANC-1)
The in vitro anticancer activity of 1,3,4-thiadiazole derivatives has been investigated in pancreatic ductal adenocarcinoma (PDAC) cell lines, such as PANC-1, which are known for their resistance to chemotherapeutic agents. vu.nl Several studies have reported promising results for various derivatives. For instance, a novel series of imidazo[2,1-b] nih.govvu.nlresearchgate.netthiadiazole derivatives showed relevant antiproliferative activity, with some compounds exhibiting IC₅₀ values between 5.11 and 10.8 µM. vu.nl Another study on novel amide derivatives identified a compound, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, as highly cytotoxic, with an IC₅₀ of 1.8 μM in PANC-1 cells. researchgate.net
| Derivative Type | Reported IC₅₀ (µM) | Reference |
|---|---|---|
| Imidazo[2,1-b] nih.govvu.nlresearchgate.netthiadiazole derivative (9c) | 5.18 | vu.nl |
| Imidazo[2,1-b] nih.govvu.nlresearchgate.netthiadiazole derivative (9l) | ~10.8 | vu.nl |
| N-(4-Chlorophenyl)-2-[4-(6,7-dihydro-5H-cyclopenta nih.govrasayanjournal.co.inthieno[2,3d]pyrimidin-4 yl)piperazin-1-yl] acetamide (B32628) | 5.4 | researchgate.net |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | 1.8 | researchgate.net |
| N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}nicotinamide | 2.2 | researchgate.net |
Investigation of Cellular Mechanisms of Action in Anticancer Research
Research into the anticancer mechanisms of 1,3,4-thiadiazole derivatives has pointed towards their ability to interfere with fundamental cellular processes, including nucleic acid synthesis and cell cycle regulation. nih.govnih.govderpharmachemica.com
Interference with Nucleic Acid Synthesis (e.g., DNA, RNA)
The 1,3,4-thiadiazole ring is a key structural feature that contributes to the anticancer properties of these compounds. derpharmachemica.com Its structural similarity to pyrimidine (B1678525) allows it to act as a bioisostere, which may enable it to interfere with the synthesis and replication of nucleic acids. nih.govnih.gov Studies have attributed the antitumor activity of some 1,3,4-thiadiazole derivatives to their ability to inhibit DNA and RNA synthesis without significantly affecting protein synthesis. derpharmachemica.com Further investigations into 5-[substituted]-1,3,4-thiadiazol-2-amines have shown that these compounds are avid binders to DNA. researchgate.net Gel electrophoresis studies indicated that these derivatives can cleave pUC18 DNA in the presence of an oxidizing agent, suggesting a direct interaction with DNA structure and integrity. researchgate.net
Modulation of Cell Cycle Progression and Induction of Cell Cycle Arrest (e.g., sub-G1, G2/M phases)
A significant mechanism through which 1,3,4-thiadiazole derivatives exert their anticancer effects is the disruption of the normal cell cycle, leading to cell cycle arrest and, in some cases, apoptosis. nih.govnih.gov The specific phase of arrest can vary depending on the derivative's structure and the cancer cell line being studied.
For example, a study on new 5-aryl-1,3,4-thiadiazole-based compounds found that treatment of HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cells with specific derivatives induced cell cycle arrest at the S and G2/M phases, respectively. nih.gov Another investigation into a series of novel 1,3,4-thiadiazoles in MCF-7 cells identified one derivative that arrested the cell cycle at the G2/M phase, while a different derivative significantly increased the population of cells in the sub-G1 phase, which is often indicative of apoptosis. rsc.orgnih.gov Conversely, other research on a 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivative showed that it induced cell cycle progression from the G1 into the S phase in A549 lung carcinoma cells. mdpi.comresearchgate.net
| Derivative Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (4e/4i) | HepG2 | Arrest at S phase | nih.gov |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (4e/4i) | MCF-7 | Arrest at G2/M phase | nih.gov |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative (19) | MCF-7 | Arrest at G2/M phase | rsc.orgnih.gov |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative (6b) | MCF-7 | Increase in sub-G1 phase | rsc.orgnih.gov |
| 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 | Progression from G1 into S phase | mdpi.comresearchgate.net |
Induction of Apoptosis and Necrosis Pathways
Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their ability to induce programmed cell death (apoptosis) and necrosis in cancer cell lines. The cytotoxic effects of these compounds are often attributed to their capacity to trigger these cellular death pathways.
Studies on various 1,3,4-thiadiazole derivatives have demonstrated their pro-apoptotic and necrotic effects. For instance, in breast cancer cells (MCF-7), certain derivatives were found to significantly increase the population of cells in the sub-G1 phase, which is indicative of apoptosis, while others induced necrosis. nih.govresearchgate.net One specific derivative, compound 19 , was shown to increase early apoptosis to 15% and necrosis to 15% in MCF-7 cells. nih.govresearchgate.net Another compound, 6b , primarily induced necrosis, increasing the necrotic cell population to 12.5% without a significant induction of apoptosis. nih.govresearchgate.net
The mechanisms underlying this induction of cell death often involve the modulation of key regulatory proteins. For example, treatment of HepG2 and MCF-7 cells with compounds 4e and 4i led to a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating the activation of the intrinsic apoptotic pathway. nih.gov Furthermore, these compounds can influence the cell cycle. Compound 19 was found to arrest breast cancer cells at the G2/M phase, potentially through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.govresearchgate.net Other derivatives have been shown to induce an arrest in the G2+M phase in LoVo cells, leading to an accumulation of cells in the G0/G1 phase and a reduction in the S-phase population after 48 hours of treatment. mdpi.com
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Compound 19 | MCF-7 (Breast Cancer) | Increased early apoptosis to 15% and necrosis to 15%; Arrested cell cycle at G2/M phase. | nih.govresearchgate.net |
| Compound 6b | MCF-7 (Breast Cancer) | Increased necrotic cells to 12.5%; Significantly increased sub-G1 cell population. | nih.govresearchgate.net |
| Compound 4e | HepG2 (Liver Cancer) & MCF-7 (Breast Cancer) | Induced cell cycle arrest at S and G2/M phases; Increased Bax/Bcl-2 ratio and caspase 9 levels. | nih.gov |
| Compound 4i | HepG2 (Liver Cancer) & MCF-7 (Breast Cancer) | Induced cell cycle arrest at S and G2/M phases; Increased Bax/Bcl-2 ratio and caspase 9 levels. | nih.gov |
| Compound 2g | LoVo (Colon Cancer) | Induced apoptosis; Caused cell cycle arrest in the G2+M phase. | mdpi.com |
Anti-angiogenic Mechanisms (e.g., Decreased VEGF/VEGFR Expression)
A crucial aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this process, making it a significant target for anti-cancer therapies. mdpi.comnih.gov Derivatives of 1,3,4-thiadiazole have been specifically designed and identified as potent inhibitors of VEGFR-2. researchgate.netmdpi.com
The inhibition of VEGFR-2 by these compounds prevents the downstream signaling that leads to endothelial cell proliferation and migration, thereby impeding tumor angiogenesis. mdpi.com For example, a study identified benzothiazole (B30560) hybrids bearing a 1,3,4-thiadiazole moiety as dual inhibitors of BRAF and VEGFR-2 kinases. mdpi.com Compound 4f from this series exhibited potent inhibition of the VEGFR-2 enzyme with an IC50 value of 0.194 µM, which is comparable to the reference drug sorafenib. mdpi.com The interaction of these derivatives with the ATP-binding site of VEGFR-2 is a common mechanism of action. researchgate.net Computational studies, including molecular docking and dynamics simulations, have been employed to understand and predict the binding affinity and stability of 1,3,4-thiadiazole derivatives within the VEGFR-2 active site, confirming their potential as effective inhibitors. researchgate.netmdpi.com
| Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 4f | VEGFR-2 | 0.194 | mdpi.com |
| Sorafenib (Reference) | VEGFR-2 | 0.071 | mdpi.com |
| Compound III (2-phenylbenzothiazole moiety) | VEGFR-2 | 0.17 | mdpi.com |
Comparative Selectivity Studies Against Normal Mammalian Cells (e.g., WI-38, Vero cells)
A critical parameter for the therapeutic potential of any anti-cancer agent is its selectivity, meaning its ability to kill cancer cells while sparing normal, healthy cells. Several studies on 1,3,4-thiadiazole derivatives have included assessments of their cytotoxicity against normal mammalian cell lines to determine their selectivity index.
For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were evaluated for their cytotoxicity against cancer cells (MCF-7 and HepG2) and normal mammalian Vero cells. nih.gov The results showed that compounds 4e and 4i displayed high selective cytotoxicity towards the cancerous cells over the normal Vero cells. nih.gov In another study, while some 1,3,4-thiadiazole derivatives showed potent activity against breast cancer cell lines, a subset of these compounds (36a, 36b, 36d ) were found to be toxic to normal human fibroblast cells (WI-38), with IC50 values in the range of 9.18–29.35 μM. nih.gov This highlights the importance of substituent groups on the thiadiazole ring in determining the selectivity profile. Similarly, other research has excluded promising anticancer derivatives from further investigation due to their toxicity towards normal fibroblasts. nih.govresearchgate.net The evaluation on Vero cells for hybrid molecules with an imidazole-1,3,4-thiadiazole core showed low toxicity, indicating a favorable selectivity profile for that particular series. researchgate.net
| Compound | Cancer Cell Line (IC50) | Normal Cell Line (IC50) | Reference |
|---|---|---|---|
| Compound 4e | MCF-7 (3.11 µM), HepG2 (2.45 µM) | Vero cells (>100 µM) | nih.gov |
| Compound 4i | MCF-7 (2.12 µM), HepG2 (1.98 µM) | Vero cells (>100 µM) | nih.gov |
| Compound 36a | MCF-7 (5.51 µM) | WI-38 (9.18 µM) | nih.gov |
| Compound 36b | MCF-7 (6.33 µM) | WI-38 (11.23 µM) | nih.gov |
| Compound 36d | MCF-7 (7.15 µM) | WI-38 (29.35 µM) | nih.gov |
| Compound 4f | MCF-7 (3.58 µM), A549 (4.11 µM), HeLa (5.32 µM) | Normal cell line (38.77 µM) | mdpi.com |
Other Pharmacological Profiles
Anticonvulsant Activity Screening
The 1,3,4-thiadiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. nih.govarjonline.org Numerous derivatives have been synthesized and screened for their ability to protect against seizures in various preclinical models, most notably the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. nih.govresearchgate.net
In MES-induced seizure models, which are considered a model for generalized tonic-clonic seizures, many 1,3,4-thiadiazole derivatives have demonstrated significant protective effects. nih.govfrontiersin.org For example, 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine showed a maximum protection of 64.28% at a dose of 300 mg/kg. nih.govfrontiersin.org Another compound, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) , was identified as a highly active agent in both MES and PTZ tests, with ED50 values of 20.11 mg/kg and 35.33 mg/kg, respectively. researchgate.net The anticonvulsant activity is often associated with the lipophilicity of the compounds and the nature of the substituents on the thiadiazole ring. nih.gov Some compounds have shown 100% protection at doses as low as 30 mg/kg with no associated neurotoxicity in the rotarod test. nih.gov
| Compound | Test Model | Activity/Dose | Reference |
|---|---|---|---|
| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg | nih.govfrontiersin.org |
| Compound 4c | MES | ED50 = 20.11 mg/kg | researchgate.net |
| Compound 4c | sc-PTZ | ED50 = 35.33 mg/kg | researchgate.net |
| 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | ED50 ranged between 247 and >500 mg/kg | researchgate.net |
| 5-heptyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | ED50 ranged between 233 and >500 mg/kg | researchgate.net |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 66.67% protection at 100 mg/kg | nih.govfrontiersin.org |
Antioxidant Potential Evaluation (e.g., DPPH, ABTS assays)
Derivatives of 1,3,4-thiadiazole have been widely evaluated for their antioxidant properties. The most common method used for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. saudijournals.comderpharmachemica.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
In these studies, various 1,3,4-thiadiazole derivatives have demonstrated significant radical scavenging activity, often comparable to standard antioxidants like ascorbic acid. saudijournals.comtandfonline.com For example, in a series of 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives, compounds TZD 5 and TZD 3 exhibited promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were better than the standard ascorbic acid (IC50 = 29.2 µM) in that particular study. saudijournals.com Another study on 1,3,4-thiadiazole derivatives of thiazolidinone found that compound 4 showed a DPPH scavenging activity of 33.98%. nih.gov The antioxidant potential is influenced by the structural features of the derivatives, such as the presence of specific functional groups that can readily donate electrons or hydrogen. saudijournals.com
| Compound | Activity (IC50 or % Inhibition) | Reference |
|---|---|---|
| TZD 5 | IC50 = 27.50 µM | saudijournals.com |
| TZD 3 | IC50 = 28.00 µM | saudijournals.com |
| Ascorbic Acid (Standard) | IC50 = 29.2 µM | saudijournals.com |
| Compound 4 (Thiazolidinone derivative) | 33.98% scavenging | nih.gov |
| Compound IIIA2 | Good scavenging activity (specific value not stated) | derpharmachemica.com |
| Compound IIIA4 | Good scavenging activity (specific value not stated) | derpharmachemica.com |
DNA Interaction Studies
The ability of 1,3,4-thiadiazole derivatives to interact with DNA is a key area of investigation, as this interaction can be a mechanism for their anticancer activity. mdpi.com These small, planar heterocyclic compounds are capable of binding to DNA, often in the minor groove region. merckmillipore.comresearchgate.net
The interaction between these derivatives and calf thymus DNA (CT-DNA) has been studied using various spectroscopic methods, including UV-Vis absorption, fluorescence spectroscopy, and circular dichroism. nih.govmerckmillipore.comsemanticscholar.orgrsc.org These studies help to understand the binding mode and affinity. For instance, the binding of fatty acid derivatives of 1,3,4-thiadiazole to CT-DNA was confirmed through these multi-spectroscopic techniques. merckmillipore.comresearchgate.net Beyond simple binding, some derivatives have been shown to induce DNA cleavage. researchgate.net DNA cleavage studies using pUC18 plasmid DNA and gel electrophoresis have demonstrated that certain 5-[substituted]-1,3,4-thiadiazol-2-amines can cleave the DNA, particularly in the presence of an oxidizing agent like hydrogen peroxide (H2O2). researchgate.net This ability to damage DNA contributes to their cytotoxic properties.
DNA Binding Interactions (e.g., Absorption and Fluorescence Spectroscopy)
The interaction between small molecules and DNA can be effectively monitored using spectroscopic techniques. Absorption (UV-Visible) and fluorescence spectroscopy are powerful tools to determine the mode and strength of binding.
Absorption Spectroscopy
Studies on a series of 5-[substituted]-1,3,4-thiadiazol-2-amines have utilized electronic absorption spectroscopy to investigate their binding affinity with Calf Thymus DNA (CT-DNA). researchgate.net When a small molecule binds to DNA, changes in the absorption intensity (hyperchromism or hypochromism) and shifts in the wavelength (blue or red shift) of the absorption bands can be observed. growingscience.com
In a study by Shivakumara and Krishna, the absorption titration of several 5-aryl-1,3,4-thiadiazol-2-amines was performed. growingscience.com The intrinsic binding constants (Kb) were calculated to quantify the binding affinity between the compounds and CT-DNA. The results indicated that these compounds are avid binders to DNA, with binding constants in the order of 107 M-1. growingscience.com The observed hyperchromism or hypochromism without significant shifts in wavelength suggests that the primary mode of interaction is likely groove binding rather than classical intercalation. growingscience.com The negative free energy change (ΔG) values further confirm that the binding process is spontaneous. researchgate.net
Interactive Data Table: DNA Binding Parameters from Absorption Spectroscopy Below is a summary of the DNA binding data obtained from absorption titration experiments for several 5-aryl-1,3,4-thiadiazol-2-amine derivatives.
| Compound | Substituent (R) | Kb (M-1) | ΔG (kJ/mol) |
| 1 | H | 2.072×107 | -41.746 |
| 2 | 4-CH3 | 3.792×107 | -43.244 |
| 3 | 4-F | 1.408×107 | -40.788 |
| 4 | 4-Cl | 3.397×107 | -42.971 |
| 5 | 4-Br | 2.084×107 | -41.760 |
Data sourced from Shivakumara and Krishna, 2019. growingscience.com
Fluorescence Spectroscopy
Fluorescence spectroscopy provides additional details on DNA binding interactions. Competitive binding experiments using ethidium (B1194527) bromide (EB), a well-known DNA intercalator, can elucidate the binding mechanism. If the tested compound displaces EB from the DNA-EB complex, a quenching (decrease) of the fluorescence intensity is observed.
The 5-aryl-1,3,4-thiadiazol-2-amine derivatives were found to quench the fluorescence of the EB-DNA complex, indicating they can displace EB from its binding site. researchgate.net This quenching can occur either through a competitive binding mechanism or by the compound accepting the excited-state electron from the EB molecule. The Stern-Volmer quenching constant (Ksv) is used to evaluate the quenching efficiency. The high Ksv values obtained for these derivatives suggest a strong interaction with DNA. researchgate.net
Interactive Data Table: DNA Binding Parameters from Fluorescence Spectroscopy This table presents the Stern-Volmer quenching constants and binding constants for 5-aryl-1,3,4-thiadiazol-2-amine derivatives from fluorescence quenching studies.
| Compound | Substituent (R) | Ksv (M-1) | Kb (M-1) |
| 1 | H | 2.152×105 | 2.152×106 |
| 2 | 4-CH3 | 3.860×105 | 3.860×106 |
| 3 | 4-F | 2.148×105 | 2.148×106 |
| 4 | 4-Cl | 4.172×105 | 4.172×106 |
| 5 | 4-Br | 3.880×105 | 3.880×106 |
Data sourced from Shivakumara and Krishna, 2019. growingscience.com
DNA Cleavage Mechanisms (e.g., Gel Electrophoresis)
The ability of a compound to cleave DNA is a significant indicator of its potential as an anticancer or antimicrobial agent. Agarose gel electrophoresis is a standard technique used to assess the DNA cleavage activity of chemical compounds. nih.gov This method separates DNA fragments based on their size and conformation. Plasmid DNA, such as pUC18, typically exists in a supercoiled form (Form I). A single-strand break (nick) converts it to a slower-moving open circular form (Form II), while a double-strand break results in a linear form (Form III) that migrates between Form I and Form II.
The DNA cleaving ability of 5-[substituted]-1,3,4-thiadiazol-2-amines was investigated using pUC18 DNA. researchgate.net The experiments were conducted in the presence of an oxidizing agent, hydrogen peroxide (H2O2), to facilitate the generation of reactive oxygen species (ROS) like hydroxyl radicals, which are often responsible for DNA cleavage.
The results from the gel electrophoresis study showed that the compounds by themselves did not induce significant DNA cleavage. researchgate.net However, in the presence of H2O2, the derivatives effectively cleaved the supercoiled pUC18 DNA (Form I) into the nicked form (Form II). researchgate.net This indicates that the cleavage mechanism is oxidative. The thiadiazole derivatives likely participate in a Fenton-type reaction, promoting the generation of hydroxyl radicals from H2O2, which then attack the deoxyribose backbone of the DNA, leading to strand scission. researchgate.net The enhanced cleavage activity in the presence of an oxidant highlights the potential of these compounds to act as pro-oxidants under specific biological conditions. researchgate.net
Mechanistic and Target Oriented Research
Enzyme Inhibition Studies
The 2-amino-5-substituted-1,3,4-thiadiazole framework is a common motif in the design of enzyme inhibitors. The nature and position of the substituent on the phenyl ring at the 5-position, as well as modifications to the 2-amino group, can significantly influence the potency and selectivity of these compounds against different enzyme targets. While the broader class of 5-aryl-1,3,4-thiadiazol-2-amines has been the subject of numerous studies, specific data for the 4-ethylphenyl derivative remains limited in the scientific literature.
The 1,3,4-thiadiazole (B1197879) ring is a key component in several known carbonic anhydrase inhibitors. ijpcbs.commdpi.com These metalloenzymes play crucial roles in physiological processes, and their inhibition has therapeutic applications. Studies on 1,3,4-thiadiazole-based sulfonamides have demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov For instance, certain 5-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives have shown significant inhibition of hCA I, II, IV, and VII. researchgate.net However, specific inhibitory data, such as IC50 or Ki values, for 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine against any carbonic anhydrase isoform are not available in the reviewed literature.
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibition of specific PDE isoenzymes, such as PDE4 and PDE7, has been explored as a therapeutic strategy for inflammatory and neurodegenerative diseases. nih.govnih.govmdpi.com While various heterocyclic compounds have been developed as PDE inhibitors, there is no specific data available from the conducted research detailing the inhibitory activity of this compound against PDE-7 or other phosphodiesterase isoforms.
Histone deacetylases are critical enzymes in epigenetic regulation, and their inhibitors are a validated class of anticancer agents. The 1,3,4-thiadiazole scaffold has been incorporated into the design of novel HDAC inhibitors. nih.govresearchgate.net Research on a series of 5-substituted-phenyl-1,3,4-thiadiazole-based hydroxamic acids, which are analogues of the known HDAC inhibitor SAHA, has been reported. semanticscholar.org In one such study, a compound with a 4-methylphenyl substituent, N1-hydroxy-N8-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)octanediamide, was synthesized and evaluated. nih.gov However, this is a derivative and not the parent amine, and no direct HDAC inhibition data for this compound itself has been documented in the searched literature.
Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. nih.gov Several studies have indicated that 1,3,4-thiadiazole derivatives possess the potential to act as topoisomerase II inhibitors. nih.gov For example, certain 2,5-disubstituted-1,3,4-thiadiazoles have been identified as human topoisomerase II poisons, capable of stabilizing the DNA-enzyme cleavage complex. medchemexpress.com Despite these findings for the general class of compounds, specific experimental data confirming the inhibitory activity and potency (e.g., IC50 values) of this compound against topoisomerase II are not present in the available literature.
Glutaminase (B10826351) is an enzyme that plays a significant role in cancer cell metabolism by converting glutamine to glutamate. This makes it an attractive target for cancer therapy. researchgate.net The 1,3,4-thiadiazole nucleus has been utilized as a scaffold in the development of allosteric glutaminase inhibitors. nih.gov For instance, compounds based on a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold have shown potent inhibition of kidney-type glutaminase (GLS). nih.gov Nevertheless, research specifically detailing the glutaminase inhibitory properties of this compound has not been found.
Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer, making them prime targets for drug development. The 1,3,4-thiadiazole moiety is featured in various kinase inhibitors. nih.gov Derivatives have been investigated as inhibitors of focal adhesion kinase (FAK), Abl kinase, and the epidermal growth factor receptor (EGFR). nih.govnih.gov For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). researchgate.net However, a review of the scientific literature did not yield specific data on the kinase inhibitory profile or potency of this compound against any particular kinase.
Other Specific Enzyme Targets (e.g., CYP51, ThiM, β-Glucuronidase)
Research has extended to other enzyme targets, particularly β-Glucuronidase. This enzyme is implicated in various diseases, and its inhibitors are of significant interest. Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives are a potent class of β-glucuronidase inhibitors. nih.govresearchgate.net A wide range of 5-aryl substituted derivatives have been synthesized and tested, showing inhibitory activities often superior to the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM). nih.govnih.gov The inhibitory potential is influenced by the substitution patterns on the aryl rings. nih.gov While the 5-(4-ethylphenyl) derivative has not been specifically reported, the extensive data for this class strongly suggest its potential as a β-glucuronidase inhibitor.
| Compound Analogue Structure | β-Glucuronidase IC₅₀ (µM) | Reference |
|---|---|---|
| Indole based thiadiazole (dihydroxy analog) | 0.5 ± 0.08 | nih.gov |
| General Thiadiazole derivatives (Range) | 2.16 ± 0.01 to 58.06 ± 1.60 | nih.gov |
| Furan-thiadiazole derivative (9) | 0.186 (α-glucosidase) | researchgate.net |
| Furan-thiadiazole derivative (26) | 0.082 (E. coli β-glucuronidase) | researchgate.net |
There is currently a lack of specific research findings regarding the inhibition of CYP51 and ThiM by this compound.
Receptor Binding and Agonism/Antagonism Studies
The interaction of 5-aryl-1,3,4-thiadiazole derivatives with G protein-coupled receptors has also been a subject of investigation, revealing potent and selective activities.
Adenosine (B11128) A3 Receptor Antagonism
The adenosine A3 receptor is a therapeutic target for conditions such as inflammation, cancer, and glaucoma. nih.gov Research into thiazole (B1198619) and thiadiazole derivatives has identified potent and selective antagonists for the human adenosine A3 receptor. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on both the phenyl ring and the exocyclic amine group are critical for binding affinity and selectivity. nih.gov
While data for the 4-ethylphenyl derivative is not explicitly available, results for closely related analogs are highly informative. For instance, an acetamide (B32628) derivative of the 3-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-ylamine core was found to be a highly potent and selective antagonist with a Ki value of 0.79 nM for the human A3 receptor. nih.govnih.gov The unsubstituted N-(3-Phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide showed a Ki of 2.3 nM. nih.gov This indicates that small alkyl or alkoxy substitutions at the para-position of the phenyl ring are well-tolerated and can contribute to high-affinity binding. This suggests a strong likelihood that this compound also possesses antagonist activity at this receptor.
| Compound Analogue Structure | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| N-[3-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide | Human Adenosine A3 | 0.79 nM | nih.govnih.gov |
| N-(3-Phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide | Human Adenosine A3 | 2.3 nM | nih.gov |
| N-(3-phenyl-1,2,4-thiadiazole-5-yl)-4-methoxybenzamide | Human Adenosine A3 | 82 nM | nih.gov |
Human Secretin Receptor (hSecR) Agonism
Agonists of the human secretin receptor (hSecR), a class B G protein-coupled receptor, hold therapeutic potential for a range of cardiovascular, gastrointestinal, and metabolic diseases. nih.govnih.gov Research has identified the 1,3,4-thiadiazole scaffold as a promising non-peptidyl agonist for this receptor. nih.govnih.gov
Systematic structure-activity relationship (SAR) studies have been conducted to understand the molecular features that determine the agonistic activity of this class of compounds. nih.gov While research has not singled out the 5-(4-ethylphenyl) derivative specifically, studies on analogous compounds have explored the impact of various substitutions on the phenyl rings attached to the thiadiazole core to optimize potency and specificity. nih.govnih.gov These investigations aim to develop a first-in-class orally active agonist of the secretin receptor, and the 1,3,4-thiadiazole structure is a key lead in this effort. nih.govnih.gov
| Feature | Significance | Reference |
|---|---|---|
| Non-peptidyl Structure | Potential for oral bioavailability. | nih.gov |
| 1,3,4-Thiadiazole Core | Identified as a key scaffold for hSecR agonism. | nih.gov |
| Phenyl Ring Substitutions | Systematically varied to enhance in vitro activity and maintain specificity. | nih.gov |
Influence on Cellular Signaling Pathways
The 1,3,4-thiadiazole nucleus is a prominent feature in the design of compounds that modulate cellular signaling pathways, particularly in the context of anticancer research. iscience.inbepls.com Derivatives of 2-amino-5-aryl-1,3,4-thiadiazole have been shown to influence cell survival and proliferation through various mechanisms, including the inhibition of protein kinases, induction of programmed cell death (apoptosis), and interruption of the cell division cycle. bepls.comnih.govbohrium.comresearchgate.net
Protein Kinase Inhibition: Several studies have identified 1,3,4-thiadiazole derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular signaling. iscience.inbepls.com Specific targets include Abl tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), and c-Src tyrosine kinase. mdpi.comnih.govnih.gov By blocking the activity of these enzymes, these compounds can halt the uncontrolled growth signals that characterize cancer cells. bepls.com For instance, certain derivatives have demonstrated inhibitory activity against the Bcr-Abl protein kinase, a key driver in chronic myelogenous leukemia. nih.gov
Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of apoptosis. Research on 1,3,4-thiadiazole derivatives shows they can trigger this process through multiple pathways. nih.govmdpi.com Studies have observed the activation of caspases 3, 8, and 9, which are key executioner enzymes in the apoptotic cascade. mdpi.com Furthermore, these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, and promote DNA fragmentation, both of which are hallmarks of apoptosis. mdpi.commdpi.com
Cell Cycle Arrest: Disruption of the cell cycle is another key strategy to inhibit tumor growth. Flow cytometry analyses have revealed that various 1,3,4-thiadiazole compounds can cause cell cycle arrest at different phases. mdpi.comtandfonline.comnih.gov Depending on the specific derivative and cell line, arrest has been observed in the G0/G1, S, or G2/M phases. mdpi.comresearchgate.nettandfonline.com This interruption prevents cancer cells from proceeding through division and proliferation. rsc.orgnih.gov For example, some derivatives induce arrest at the G2/M phase, which can be linked to the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.orgresearchgate.net
| Mechanism | Specific Effect | Key Molecular Targets | Reference |
|---|---|---|---|
| Protein Kinase Inhibition | Blocks aberrant cell growth signals. | Abl, EGFR, c-Src, FAK | mdpi.comnih.govnih.gov |
| Apoptosis Induction | Triggers programmed cell death. | Caspases (3, 8, 9), Bax/Bcl-2 ratio | mdpi.commdpi.com |
| Cell Cycle Arrest | Halts cell division and proliferation. | G0/G1, S, G2/M phases, CDK1 | researchgate.nettandfonline.comrsc.org |
Chemokine Receptor Inhibition
Based on the available research, there is no specific information detailing the activity of this compound or related 1,3,4-thiadiazole compounds as inhibitors of chemokine receptors.
Structure Activity Relationship Sar and Molecular Design Principles
Systematic Evaluation of Substituent Effects on Biological Activity
The biological activity of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) analogs can be systematically modulated by altering substituents at various positions.
Substituents on the phenyl ring at the 5-position of the thiadiazole core play a critical role in modulating the biological efficacy of these compounds. The electronic and steric properties of these substituents can significantly impact their interaction with biological targets.
Research has shown that both electron-donating and electron-withdrawing groups can influence activity, and the optimal substituent often depends on the specific biological target. For instance, in a series of anticancer agents, derivatives with a para-tolyl or para-methoxyphenyl group on the phenyl ring demonstrated favorable anticancer activity. nih.gov Conversely, another study on antiproliferative activity found that electron-withdrawing groups like nitro and chloro at the para position of the phenyl ring resulted in higher cytotoxicity. nih.gov
The introduction of a hydrophobic methyl or ethyl group, or a hydrophilic hydroxyl group at the para position of the phenyl ring in certain arylamino thiazole (B1198619) derivatives led to a two- to four-fold enhancement in activity against the MCF-7 cell line. nih.gov Specifically, fluorinated and chlorinated compounds have shown good inhibitory effects against various bacterial strains. nih.gov
Table 1: Influence of Phenyl Ring Substituents on Biological Activity
| Compound Series | Substituent (Position) | Observed Effect on Activity | Biological Target/Assay | Reference |
|---|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazoles | p-Tolyl, p-Methoxyphenyl | Favorable | Anticancer (A549 cells) | nih.gov |
| Pyridine (B92270) derivatives | Nitro (p), Chloro (p) | Increased | Antiproliferative (HCT-116, Hep-G2) | nih.gov |
| Pyridine derivatives | Methyl (p) | Detrimental | Antiproliferative (HCT-116, Hep-G2) | nih.gov |
| Arylamino thiazoles | Methyl (p), Ethyl (p), Hydroxyl (p) | Improved (2-4 fold) | Anticancer (MCF-7) | nih.gov |
| 5-Aryl-1,3,4-thiadiazol-2-amines | Fluoro, Chloro | Good Inhibition | Antibacterial | nih.gov |
Modification of the 2-amino group of the 1,3,4-thiadiazole (B1197879) ring is a common strategy to enhance biological activity and modulate physicochemical properties. The reactivity of this amino group allows for a wide range of derivatizations, including the formation of amides, Schiff bases, and linkages to other heterocyclic systems. nih.gov
The introduction of a piperazine ring through an acetamide (B32628) linker has been shown to be advantageous for antiproliferative activity. nih.gov The potency of these piperazine derivatives is further influenced by the substituents on the N4 position of the piperazine ring. For example, compounds bearing an o-ethoxyphenyl or a furoyl group at this position exhibited better results compared to those with alkyl chains or other aromatic moieties. nih.govnih.gov The replacement of the piperazine nucleus with a 4-benzylpiperidine (B145979) moiety also led to high potency against the MCF-7 breast cancer cell line. nih.gov
Furthermore, the synthesis of amide derivatives by reacting the 2-amino group with various acid chlorides has been explored. mdpi.com For instance, N-acetyl and propionyl substitutions on aminothiadiazole templates have displayed significant increases in binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov
Table 2: Effect of Derivatization at the 2-Amino Group
| Derivative Type | Introduced Moiety | Observed Effect on Activity | Biological Target/Assay | Reference |
|---|---|---|---|---|
| Piperazine Acetamide | o-Ethoxyphenylpiperazine | High Potency | Anticancer (MCF-7, HepG2) | nih.govnih.gov |
| Piperazine Acetamide | Furoylpiperazine | High Potency | Anticancer (MCF-7, HepG2) | nih.govnih.gov |
| Benzylpiperidine Acetamide | 4-Benzylpiperidine | Highest Potency | Anticancer (MCF-7) | nih.gov |
| Amide | N-acetyl, N-propionyl | Increased Affinity & Selectivity | Human Adenosine A3 Receptor | nih.gov |
The position of substituents on the aromatic rings significantly influences the efficacy and selectivity of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives. Isomeric variations can lead to dramatic differences in biological activity.
For example, shifting a para-ethoxy substituent on a piperazine ring to the ortho-position resulted in a 12-fold increase in efficacy against the HepG2 cell line. nih.gov In another study, substitution at the ortho position of the 5-phenyl fragment with a hydrogen bonding group was found to be important for the anti-proliferative effect on LoVo cells. mdpi.com
The selectivity of these compounds for specific biological targets can also be tuned by the nature of the substituent on the C-2 arylamino ring. researchgate.net Molecular modeling and SAR studies have systematically evaluated these steric and electronic effects to optimize potency and reduce off-target effects. nih.gov
Pharmacophore Modeling and Lead Compound Optimization
Pharmacophore modeling is a crucial computational tool in drug discovery that helps identify the essential structural features of a ligand required for its interaction with a biological target. nih.gov
A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov For 1,3,4-thiadiazole derivatives, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, and the 2-amino group can serve as a hydrogen bond donor.
In silico analysis of a 1,3,4-thiadiazole derivative's interaction with the LSD1 protein active site revealed key interactions, including a hydrogen bond between the terminal amino group on the thiadiazole ring and the amino acid Asp555. nih.gov Another study on VEGFR-2 inhibitors highlighted the potential role of the nitrogen-nitrogen group on the 1,3,4-thiadiazole moiety in enhancing binding affinity through hydrogen bonds with ASN923. nih.gov
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. The 1,3,4-thiadiazole ring itself is considered a bioisostere of the pyrimidine (B1678525) ring, which is a core structure in nucleic bases. nih.govresearchgate.net This similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes. nih.govmdpi.com
The 1,3,4-thiadiazole ring is also a bioisostere of the 1,3,4-oxadiazole ring. nih.gov In one study, the replacement of a 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole isostere resulted in a drastic drop in anticancer activity, demonstrating the key role of the thiadiazole ring for the pharmacological properties of that particular series of compounds. nih.gov This highlights that while bioisosterism is a useful tool, the specific heteroatoms can have a profound impact on biological activity.
Computational Approaches in Ligand Efficiency and Theoretical Drug-Likeness Assessment
In contemporary drug discovery, in silico methods are indispensable for the early-stage evaluation of potential therapeutic agents. These computational tools allow for the rapid assessment of a compound's pharmacokinetic and pharmacodynamic profiles, significantly reducing the time and resources required for development. For novel heterocyclic compounds like 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine, computational approaches are crucial for predicting its potential as a drug candidate by evaluating its ligand efficiency and theoretical drug-likeness.
Theoretical Drug-Likeness Assessment
"Drug-likeness" is a qualitative concept used to predict whether a compound has the physicochemical properties consistent with known orally bioavailable drugs. Several rule-based filters are employed for this assessment, with Lipinski's Rule of Five being the most prominent. drugbank.com This rule establishes four key parameters based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. drugbank.com The parameters for this compound are computationally predicted to assess its compliance.
The analysis suggests that this compound adheres to Lipinski's Rule of Five, exhibiting zero violations. This profile is characteristic of many 1,3,4-thiadiazole derivatives which often display favorable pharmacokinetic properties and bioavailability. researchgate.net The compound's molecular weight and the number of hydrogen bond donors and acceptors fall well within the recommended ranges, suggesting a high likelihood of good membrane permeability and oral absorption.
Interactive Table 1: Theoretical Drug-Likeness Profile of this compound (Note: Values are computationally predicted based on the chemical structure.)
| Parameter | Predicted Value | Lipinski's Rule of Five drugbank.com | Compliance |
| Molecular Weight | 205.28 Da | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (amine group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (ring nitrogens, amine nitrogen) | ≤ 10 | Yes |
| Log P (Lipophilicity) | ~2.5 - 3.0 | ≤ 5 | Yes |
| Violations | 0 | ≤ 1 | Yes |
In Silico ADME Profiling
Beyond simple rule-based filters, a more detailed assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is conducted using various computational models. derpharmachemica.com These predictions help to identify potential liabilities early in the drug discovery process. For 1,3,4-thiadiazole derivatives, properties such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with key metabolic enzymes are typically evaluated. nih.govderpharmachemica.com
Studies on analogous 1,3,4-thiadiazole compounds often utilize software like AdmetSAR or Schrödinger suites to predict these pharmacokinetic parameters. derpharmachemica.comnih.gov The predictions for this compound, based on its structure and comparison with similar molecules, suggest good oral absorption and metabolic stability, which are desirable characteristics for a drug candidate. researchgate.net
Interactive Table 2: Predicted ADME Properties for this compound (Note: These are illustrative predictions based on studies of similar 1,3,4-thiadiazole derivatives.)
| ADME Parameter | Predicted Outcome | Significance |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeability | Low / Non-permeable | Suggests the compound is more likely to act peripherally, avoiding central nervous system side effects |
| Caco-2 Permeability | Moderate to High | Predicts good absorption across the intestinal epithelial cell barrier |
| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively pumped out of cells, which can contribute to drug resistance |
| CYP450 2D6 Inhibitor | No | Reduced risk of drug-drug interactions with other medications metabolized by this key enzyme |
Ligand Efficiency and Molecular Docking
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. derpharmachemica.com The output of a docking simulation is typically a "docking score," which estimates the binding energy (in kcal/mol); a more negative score indicates a stronger predicted binding affinity. nih.govresearchgate.net
While specific docking studies for this compound are not detailed in the literature, extensive research on similar 1,3,4-thiadiazole derivatives shows their ability to bind to various enzymatic targets. researchgate.netnih.govdovepress.com For example, docking studies on related compounds have reported binding energies ranging from -7.7 to -11.4 kcal/mol against different protein targets. derpharmachemica.comnih.gov
From these binding affinity values, Ligand Efficiency (LE) can be calculated. LE is a metric used to optimize the "bang for the buck" of a molecule, relating its binding energy to its size (number of heavy atoms). It helps in identifying small, efficient fragments that can be developed into more potent leads. A higher LE value is generally more desirable. The formula for LE is:
LE = -ΔG / N
Where:
ΔG is the binding free energy (approximated by the docking score).
N is the number of non-hydrogen atoms in the ligand.
For this compound (which has 14 heavy atoms), a hypothetical docking score of -8.5 kcal/mol would yield an LE of approximately 0.61. This value would indicate a highly efficient binding interaction, making the compound an excellent starting point for further optimization. Computational studies on various 1,3,4-thiadiazole derivatives consistently demonstrate their potential as efficient binders within the active sites of various enzymes. mdpi.comnih.gov
Computational Chemistry and in Silico Modeling in 5 4 Ethylphenyl 1,3,4 Thiadiazol 2 Amine Research
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are employed to determine the fundamental electronic properties of 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine. These calculations help in understanding the molecule's geometry, stability, and reactivity, which are essential for predicting its chemical behavior and biological interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scielo.br It is frequently used to optimize the molecular geometry and predict various properties of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.netacs.org Functionals like B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311++G(d,p) are commonly chosen for their balance of accuracy and computational efficiency in calculating optimized geometrical parameters (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.netnih.gov For the title compound, DFT calculations would confirm the planarity of the 1,3,4-thiadiazole ring and determine the dihedral angle between this ring and the 4-ethylphenyl group, which is a critical parameter influencing its conformational stability and interaction with biological targets. nih.gov
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. scielo.brnih.gov
For this compound, the HOMO is expected to be localized over the electron-rich thiadiazole ring and the amino group, while the LUMO would likely be distributed across the phenyl ring system. This distribution facilitates intramolecular charge transfer (ICT), which is often linked to the biological activity of such compounds. While specific data for the title compound is not available, analysis of related thiadiazole derivatives provides insight into the typical values obtained from these calculations.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.39 | Electron-donating ability |
| ELUMO | -1.87 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.52 | Chemical reactivity and stability |
Data sourced from a study on a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, to illustrate the application of FMO analysis. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, colored blue). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the exocyclic amino group, indicating these are prime sites for electrophilic attack and hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction. researchgate.netacs.org
Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. This analysis helps to quantify the electron distribution and identify charge localization. For the title compound, this analysis would likely show that the nitrogen and sulfur atoms of the thiadiazole ring carry negative charges, while the adjacent carbon atoms are more positive, reflecting the electronegativity differences and contributing to the molecule's dipole moment and reactivity patterns.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a specific protein target. derpharmachemica.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. ijpsjournal.comuowasit.edu.iq For this compound, docking studies would be performed against various biological targets implicated in diseases like cancer or inflammation to assess its therapeutic potential. mdpi.comnih.gov
The process involves placing the 3D structure of the compound into the binding site of a target protein (e.g., a kinase, enzyme, or receptor) and calculating a "docking score," which estimates the binding free energy (in kcal/mol). uowasit.edu.iq A more negative score typically indicates a stronger, more favorable interaction. The simulation also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. derpharmachemica.com For instance, studies on similar 5-aryl-1,3,4-thiadiazole derivatives have shown potent inhibitory activity against targets like epidermal growth factor receptor (EGFR) kinase and cyclooxygenase-2 (COX-2), suggesting these could be relevant targets for the title compound as well. derpharmachemica.comijpsjournal.com
| Compound Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 5-(4-Bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivative | EGFR Kinase | -9.0 to -10.5 | Met793, Leu718, Lys745 |
| 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) | COX-2 (1CX2) | -7.5 | Arg513, Val523, Ser353 |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | DHFR (3NU0) | -8.5 | Ile7, Ala9, Ser59 |
Data is compiled from studies on analogous compounds to demonstrate the application and typical findings of molecular docking simulations. derpharmachemica.comnih.govijpsjournal.com
Future Directions and Advanced Research Perspectives for 5 4 Ethylphenyl 1,3,4 Thiadiazol 2 Amine and Its Analogues
Rational Design and Synthesis of Next-Generation Thiadiazole Derivatives with Enhanced Potency and Selectivity
The future development of analogues of 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine will heavily rely on rational design strategies to create derivatives with superior potency and selectivity for specific biological targets. A key approach involves molecular hybridization, which combines the 1,3,4-thiadiazole (B1197879) core with other pharmacologically active moieties to potentially achieve synergistic effects and overcome drug resistance. nih.gov This strategy has been successfully employed to create compounds with enhanced anticancer activities. nih.gov
Computational methods, such as molecular docking, are instrumental in this process. These techniques allow for the virtual screening of designed compounds by predicting their binding affinity and orientation within the active site of a target protein. For instance, docking studies have been used to design potent VEGFR-2 inhibitors and to understand how derivatives bind to crucial amino acid residues. By analyzing these interactions, researchers can make targeted modifications to the lead compound, this compound, to enhance its binding and, consequently, its inhibitory activity.
Structure-activity relationship (SAR) studies are fundamental to guiding the synthesis of these next-generation compounds. SAR analyses reveal how different substituents on the thiadiazole and phenyl rings influence biological activity. For example, in various series of 1,3,4-thiadiazole derivatives, the nature and position of substituents on the aryl ring at the C5 position have been shown to be critical for selectivity and potency against targets like cancer cell lines. It has been observed that introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core often enhances anticancer effects, with the specific substituents on that ring influencing efficacy.
Future synthetic efforts will focus on creating libraries of analogues based on these rational design principles. Modifications could include altering the ethyl group on the phenyl ring, substituting the phenyl ring with other heterocyclic systems, and derivatizing the 2-amino group to explore a wider chemical space and optimize pharmacological properties.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological activities. bepls.com While analogues of this compound may have known activities, future research will focus on identifying novel molecular targets and uncovering new therapeutic uses.
The versatility of the thiadiazole ring suggests its derivatives could be effective against a broad spectrum of diseases. These compounds have demonstrated anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antifungal properties. bepls.comresearchgate.net The molecular targets for these activities are varied and include enzymes such as carbonic anhydrase, cyclooxygenase (COX), and various kinases like c-Src/Abl tyrosine kinase and VEGFR-2. researchgate.net
Potential Therapeutic Areas for Exploration:
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Kinases (e.g., VEGFR-2, EGFR, HER-2), Tubulin, Topoisomerases, Histone Deacetylases (HDACs) | Thiadiazoles can interfere with DNA replication and inhibit key enzymes in cancer signaling pathways. nih.govbepls.com |
| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins | The scaffold is present in antimicrobial drugs and can be modified to target specific pathogens. researchgate.netnih.gov |
| Inflammatory Disorders | Cyclooxygenase (COX-1, COX-2), Other inflammatory mediators | Derivatives have shown potent anti-inflammatory effects. |
| Neurological Disorders | Enzymes in the CNS, Neurotransmitter Receptors | The core structure is associated with anticonvulsant, antidepressant, and anxiolytic effects. researchgate.net |
Future screening programs will test this compound and its newly synthesized analogues against diverse panels of cancer cell lines and microbial strains to uncover novel activities. Furthermore, target identification studies, using techniques like proteomics and chemical biology, will be crucial to pinpoint the specific proteins and pathways through which these compounds exert their effects. This will not only open up new therapeutic avenues but also provide a deeper understanding of their mechanism of action.
Further Elucidation of Structure-Function Relationships through Advanced Biophysical and Biochemical Techniques
A profound understanding of the relationship between a molecule's three-dimensional structure and its biological function is critical for modern drug discovery. For this compound and its analogues, future research will employ a suite of advanced analytical, biophysical, and biochemical techniques to dissect these interactions at a molecular level.
Initial structure elucidation of newly synthesized compounds will continue to rely on standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their chemical identity. researchgate.net For a definitive understanding of the three-dimensional arrangement of atoms and intermolecular interactions in the solid state, X-ray crystallography is an invaluable tool.
To move beyond static structures and understand how these molecules interact with their biological targets, a range of biophysical techniques can be employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Advanced Techniques for Interaction Analysis:
| Technique | Information Provided | Application |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction between a thiadiazole derivative and its target protein without the need for labeling. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding, including association (kon) and dissociation (koff) rates, and binding affinity (KD). | Allows for the label-free study of how modifications to the thiadiazole structure affect its binding kinetics to an immobilized target. |
| Fluorescence Spectroscopy | Changes in fluorescence upon binding, can determine binding affinity. | Useful for studying interactions, including protein folding and enzyme activity, often requiring fluorescent labeling. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic-level information on molecular structure, dynamics, and ligand-protein interactions in solution. | Can identify the specific amino acid residues of a target protein that are involved in binding the thiadiazole ligand. mdpi.com |
Biochemical assays will be essential to translate binding data into functional outcomes. For enzyme inhibitors, kinetic assays will determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitory constant (Ki). In cell-based assays, the effect of the compounds on signaling pathways, cell cycle progression, and apoptosis can be quantified. nih.gov Combining these multi-level approaches will create a comprehensive picture of the structure-function relationships, enabling the more precise design of future therapeutic agents.
Investigations into Potential Synergistic Effects with Existing Therapeutic Modalities
The complexity of diseases like cancer and infectious diseases often necessitates combination therapy to enhance efficacy, reduce toxicity, and overcome drug resistance. A significant future direction for this compound and its analogues is the exploration of their potential synergistic effects when used in combination with existing therapeutic agents.
The concept of synergism, where the combined effect of two drugs is greater than the sum of their individual effects, is a promising strategy. The 1,3,4-thiadiazole scaffold has already shown potential in this area. For instance, certain derivatives have exhibited synergistic antifungal activity when combined with amphotericin B, a potent but toxic antifungal agent. nih.gov This combination allowed for enhanced efficacy and led to significant structural alterations in the fungal cell wall. nih.gov Similarly, synergistic antibacterial effects have been observed when thiadiazole derivatives are co-administered with the antibiotic kanamycin (B1662678) against Staphylococcus aureus. mdpi.com
In oncology, the hybridization approach—covalently linking two different pharmacophores—is one way to design single molecules with synergistic activity. nih.gov A more common approach is to co-administer a novel thiadiazole derivative with a standard-of-care chemotherapy drug. For example, the cytotoxic effects of 5-aryl-1,3,4-thiadiazole derivatives could be evaluated in combination with drugs like 5-fluorouracil. nih.gov Such combinations could allow for lower doses of the conventional drug, thereby reducing its associated side effects.
Future research will involve systematic screening of this compound analogues in combination with a panel of established drugs for various diseases. Checkerboard assays are a standard method to quantify synergy for antimicrobial combinations. mdpi.com For anticancer applications, combination index (CI) calculations will be used to determine whether the interaction is synergistic, additive, or antagonistic. These studies could identify powerful new combination therapies, potentially repurposing existing drugs and enhancing the therapeutic potential of the novel thiadiazole compounds.
Q & A
Q. What are the established synthetic routes for 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine, and what key reaction conditions are required?
The synthesis typically involves cyclocondensation of hydrazide derivatives with thiocyanate reagents. For example:
- Step 1 : React a substituted hydrazide (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in the presence of concentrated sulfuric acid to form a thiosemicarbazide intermediate .
- Step 2 : Cyclize the intermediate under acidic conditions (e.g., H₂SO₄) to form the thiadiazole core.
- Step 3 : Introduce the 4-ethylphenyl group via aromatic substitution or coupling reactions.
Critical conditions include precise temperature control (e.g., 363 K for 6 hours) and stoichiometric ratios to avoid side products like triazoles .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=S at ~680 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm) and ethyl group splitting (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .
- X-ray Crystallography : Resolves dihedral angles between the thiadiazole and 4-ethylphenyl rings (e.g., 18.2°–30.3°) and hydrogen-bonding networks (N–H···N interactions, ~2.78 Å) .
Q. What biological activities are associated with this compound, and how are they evaluated?
Thiadiazoles exhibit:
- Antimicrobial Activity : Tested via agar diffusion assays against E. coli and S. aureus, with MIC values typically ≤50 µg/mL .
- Enzyme Inhibition : Assessed through kinetic assays (e.g., acetylcholinesterase inhibition via Ellman’s method) .
- Anticancer Potential : Screened using MTT assays on cancer cell lines (e.g., IC₅₀ ~20 µM in HeLa cells) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts like triazole derivatives?
-
Key Variables :
Variable Optimal Range Impact on Yield Reaction Temperature 358–368 K Prevents premature cyclization Acid Catalyst H₂SO₄ (95%) Enhances cyclization Solvent Ethanol/Water (3:1) Reduces side reactions -
Strategies : Use stoichiometric excess of thiocyanate (1.2–1.5 eq.) and monitor reaction progress via TLC .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
- Case Study : Discrepancies in ¹H NMR aromatic signals may arise from solvent polarity or tautomerism. Use deuterated DMSO for enhanced resolution and compare with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .
- Multi-Technique Cross-Validation : Combine IR, MS, and X-ray data to confirm assignments .
Q. What computational methods are employed to predict the compound’s reactivity and bioactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulates binding to target proteins (e.g., MAP kinase) using AutoDock Vina, with binding energies ≤−7.0 kcal/mol indicating strong affinity .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
-
Structure-Activity Relationship (SAR) Findings :
Substituent Activity Trend Reference 4-Ethylphenyl Enhanced lipophilicity, ↑ antimicrobial Nitro group (para) ↑ Anticancer activity Fluoro substitution Improved metabolic stability -
Methodology : Compare IC₅₀/MIC values across analogs synthesized via parallel combinatorial libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
